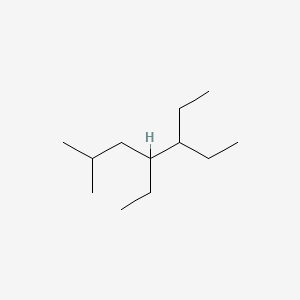
4,5-Diethyl-2-methylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethyl-2-methylheptane is a branched alkane with the molecular formula C12H26. It is a derivative of heptane, characterized by the presence of two ethyl groups at the 4th and 5th positions and a methyl group at the 2nd position of the heptane chain. This compound is part of the larger family of branched alkanes, which are known for their unique structural properties and varied applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethyl-2-methylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes. These methods are used to break down larger hydrocarbons into smaller, branched alkanes. The use of zeolite catalysts in these processes helps in achieving high selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diethyl-2-methylheptane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation is a common substitution reaction for alkanes. For example, reacting this compound with chlorine or bromine in the presence of UV light can lead to the formation of various haloalkanes.
Oxidation Reactions: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Catalysts such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used in these reactions.
Major Products Formed:
Halogenation: Formation of 4,5-Diethyl-2-methylheptyl chloride or bromide.
Oxidation: Formation of 4,5-Diethyl-2-methylheptanol, 4,5-Diethyl-2-methylheptanone, or 4,5-Diethyl-2-methylheptanoic acid.
Scientific Research Applications
4,5-Diethyl-2-methylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the formulation of specialty fuels and lubricants due to its branched structure, which enhances combustion properties and reduces engine knocking.
Mechanism of Action
The mechanism of action of 4,5-Diethyl-2-methylheptane in chemical reactions involves the interaction of its alkyl groups with various reagents. In substitution reactions, the hydrogen atoms on the carbon chain are replaced by halogen atoms through a free radical mechanism. In oxidation reactions, the carbon-hydrogen bonds are broken and replaced by carbon-oxygen bonds, leading to the formation of alcohols, ketones, or acids.
Comparison with Similar Compounds
2-Methylheptane: A heptane derivative with a single methyl group at the 2nd position.
4-Ethyl-2-methylheptane: A heptane derivative with an ethyl group at the 4th position and a methyl group at the 2nd position.
3,3-Diethylpentane: A pentane derivative with two ethyl groups at the 3rd position.
Uniqueness: 4,5-Diethyl-2-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of two ethyl groups and one methyl group in distinct positions on the heptane chain provides it with unique reactivity and applications compared to other branched alkanes.
Properties
CAS No. |
62198-94-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4,5-diethyl-2-methylheptane |
InChI |
InChI=1S/C12H26/c1-6-11(7-2)12(8-3)9-10(4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
SRLQJPCYGKMUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















